molecular formula C16H13ClN4O2S B2379663 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1173632-56-8

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2379663
CAS No.: 1173632-56-8
M. Wt: 360.82
InChI Key: YBHAQVPRKTYEOT-VLGSPTGOSA-N
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Description

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a benzothiazole core fused with a methoxy-substituted pyrazole carboxamide group. The compound's structure includes a prop-2-yn-1-yl (propargyl) moiety and a chloro substituent, which are functional groups of significant interest in medicinal chemistry and chemical biology for their potential as electrophilic sites in covalent inhibitor design or as click chemistry handles. The Z-configuration around the imine bond is a critical structural feature that defines its stereochemical properties and biological activity. This molecule is structurally analogous to other researched sulfamoylbenzothiazole derivatives . Potential research applications for this compound include serving as a key intermediate in organic synthesis, a candidate for screening against various enzyme families such as kinases, or a scaffold for developing targeted covalent inhibitors. Researchers can utilize the propynyl group for further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create chemical probes or bioconjugates. This product is provided as a solid and is intended for laboratory research purposes. It is strictly for use in controlled laboratory environments by qualified personnel. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-4-7-21-12-6-5-10(17)8-13(12)24-16(21)18-14(22)11-9-20(2)19-15(11)23-3/h1,5-6,8-9H,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHAQVPRKTYEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A pyrazole ring, often associated with anti-inflammatory and anticancer properties.

Structural Formula

The structural formula can be represented as follows:

C17H16ClN3O2S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer) cells.

Case Study Findings:

  • In Vitro Studies :
    • Compounds similar to the target compound demonstrated IC50 values in the low micromolar range against the aforementioned cell lines, indicating potent antiproliferative effects .
  • In Vivo Efficacy :
    • In a mouse model with S180 tumor homografts, certain derivatives were shown to significantly inhibit tumor growth, further supporting their potential as anticancer agents .

Anti-inflammatory Activity

The pyrazole component in the compound is linked to anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX).

Research Highlights:

  • COX Inhibition :
    • Similar compounds have been reported to exhibit selective COX-II inhibition with IC50 values ranging from 0.52 μM to 22.25 μM, demonstrating their potential in managing inflammatory conditions .
  • In Vivo Studies :
    • Animal models showed that these compounds could reduce inflammation markers significantly compared to control groups .

The proposed mechanisms for the biological activity of this compound include:

  • PI3K/mTOR Pathway Inhibition : Some derivatives have been shown to inhibit pathways critical for cancer cell survival and proliferation.
  • Cyclooxygenase Inhibition : The ability to selectively inhibit COX enzymes contributes to both anti-inflammatory and potential analgesic effects.

Data Summary Table

Biological ActivityModel TypeIC50 ValueReference
AnticancerHCT116 Cell Line~5 μM
AnticancerMCF-7 Cell Line~6 μM
COX-II InhibitionEnzymatic Assay0.52 μM
Anti-inflammatoryMouse ModelSignificant reduction observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with other heterocyclic derivatives, such as coumarin-pyrimidine hybrids (e.g., 4i and 4j in ). These analogues also integrate pyrazole or pyrimidine rings but differ in substituents (e.g., coumarin vs. benzo[d]thiazole). While 4i and 4j exhibit anticoagulant and anti-inflammatory activities, the target compound’s propargyl group may confer distinct reactivity, such as covalent binding to cysteine residues in enzymes .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Benzo[d]thiazole-pyrazole 6-Cl, 3-OCH₃, propargyl Hypothesized enzyme inhibition
4i Pyrimidine-coumarin Coumarin-3-yl, tetrazole Anticoagulant
4j Pyrimidine-thione 2-Thioxo, coumarin Anti-inflammatory
Computational Predictions of Properties

Machine learning models, such as XGBoost (), have been applied to predict properties of structurally complex compounds. For the target compound, such models could estimate solubility, bioavailability, or binding affinity. However, bioactivity predictions require domain-specific training data, which are sparse for this compound class.

Enzyme Inhibition Potential

The compound’s carboxamide group resembles α-glucosidase inhibitors (), which mimic monosaccharides to competitively block carbohydrate hydrolysis. While the target compound lacks saccharide-like motifs, its planar heterocyclic system may enable π-π stacking with enzyme active sites, akin to chromone glycosides in .

Chemical Similarity and Clustering

Agglomerative hierarchical clustering () groups compounds by structural similarity to predict bioactivity. The target compound’s benzo[d]thiazole-pyrazole scaffold would likely cluster with other heterocyclic enzyme inhibitors, such as kinase or protease-targeting drugs. This approach could identify shared targets (e.g., tyrosine kinases) and mechanistic pathways .

Analytical Techniques for Characterization

X-ray diffraction (XRD) and X-ray fluorescence (XRF) are critical for elucidating structural and elemental profiles. While XRF () confirms elemental composition (e.g., Cl, S), XRD could resolve the Z-configuration and propargyl orientation, though filter-size limitations in some studies hinder data collection .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol with a chlorinated aromatic precursor under reflux (80–100°C) in ethanol or acetic acid .
  • Step 2: Introduction of the prop-2-yn-1-yl group via nucleophilic substitution using propargyl bromide in dimethylformamide (DMF) at 60°C .
  • Step 3: Coupling with the pyrazole-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature . Optimization Strategies:
  • Use thin-layer chromatography (TLC) to monitor reaction progress .
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Example Reaction Conditions Table:

StepReactantsSolventTemperatureCatalyst/PurificationYield Range
12-aminothiophenol + 6-chloro-2-nitrobenzeneEthanolReflux (80°C)60–75%
2Benzo[d]thiazole intermediate + propargyl bromideDMF60°CK₂CO₃50–65%
3Propynyl-benzo[d]thiazole + pyrazole-carboxamideDCMRTEDC/HOBt40–55%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., methoxy at δ 3.8–4.0 ppm, propynyl CH at δ 2.5–3.0 ppm) and carbon backbone .
  • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and thiazole ring vibrations (C=N at ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₁₄ClN₅O₂S) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemical configuration (Z/E) via single-crystal analysis .

Q. What purification methods are most effective for isolating this compound with high purity?

Methodological Answer:

  • Recrystallization: Use ethanol/water or acetonitrile for polar intermediates .
  • Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (10–50%) for non-polar derivatives .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification (>95% purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

  • Replicate Assays: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
  • Orthogonal Validation: Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with cellular viability (MTT assay) and proteomic profiling .
  • Meta-Analysis: Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or dose-response inconsistencies .

Example Data Contradiction Analysis:

StudyIC₅₀ (µM)Cell LineAssay TypePotential Confounder
A0.5HepG2FluorescenceHigh DMSO (1%)
B5.2HEK293LuminescenceSerum-free media

Q. What experimental strategies are recommended for elucidating the interaction mechanisms between this compound and its biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., kinases) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐₙ, kₒff) with immobilized protein .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Example Kinetic Parameters Table:

Target Proteinkₐₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kd (nM)
Kinase X1.2 × 10⁵0.00325
Protease Y8.7 × 10⁴0.012138

Q. How can computational chemistry tools predict the reactivity or metabolic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., water, lipid bilayer) over 100 ns trajectories .

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